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molecular formula C13H16N2O2 B7537594 4-(2,4-Dimethylbenzoyl)piperazin-2-one

4-(2,4-Dimethylbenzoyl)piperazin-2-one

Cat. No. B7537594
M. Wt: 232.28 g/mol
InChI Key: NHONKTANUFRGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501946B2

Procedure details

2-piperazinone (0.851 g, 8.5 mmol, commercially available from e.g. Sigma-Aldrich) was dissolved in dichloromethane (DCM) (30 mL), and to this was added triethylamine (1.422 mL, 10.20 mmol). The solution was then cooled to 0° C. before 2,4-dimethylbenzoyl chloride (I53) (1.577 g, 9.35 mmol) in dichloromethane (DCM) (5 mL) was added dropwise. The solution was stirred, under argon, for 30 minutes before the solvent was evaporated in vacuo. The remaining residue was then dissolved in DCM (40 mL) and the solution was washed with water (20 mL), a saturated solution of sodium bicarbonate (20 mL) and brine (20 mL). The organic phase was then dried over anhydrous sodium sulphate, and the solid sodium sulphate was then filtered off. The solvent was then evaporated in vacuo, and the remaining solid was stirred in hexane, at 55° C., for 30 minutes. The solid was then filtered, and analysis by LCMS showed impurities still to be present. The solid was thus further purified by flash chromatography (Isolera 100 g cartridge) with a gradient of 0-10% MeOH in DCM. TLC confirmed product location and the solvent from the combined fractions was evaporated in vacuo to yield the product in 1.482 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.422 mL
Type
reactant
Reaction Step Two
Quantity
1.577 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].C(N(CC)CC)C.[CH3:15][C:16]1[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][C:17]=1[C:18](Cl)=[O:19]>ClCCl>[CH3:15][C:16]1[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][C:17]=1[C:18]([N:4]1[CH2:5][CH2:6][NH:1][C:2](=[O:7])[CH2:3]1)=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CNCC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.422 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.577 g
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=CC(=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred, under argon, for 30 minutes before the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The remaining residue was then dissolved in DCM (40 mL)
WASH
Type
WASH
Details
the solution was washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
the solid sodium sulphate was then filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated in vacuo
STIRRING
Type
STIRRING
Details
the remaining solid was stirred in hexane, at 55° C., for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was then filtered
CUSTOM
Type
CUSTOM
Details
The solid was thus further purified by flash chromatography (Isolera 100 g cartridge) with a gradient of 0-10% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
the solvent from the combined fractions was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the product in 1.482 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=C(C=CC(=C1)C)C(=O)N1CC(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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